molecular formula C9H20N2O3 B1682592 tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate CAS No. 127828-22-2

tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate

Cat. No. B1682592
M. Wt: 204.27 g/mol
InChI Key: VULKFBHOEKTQSF-UHFFFAOYSA-N
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Patent
US06797718B2

Procedure details

A solution of tert-butyl 2-(2-azidoethoxy)ethylcarbamate (52 g, 226 mmol) in methanol (500 mL) was added to a Parr vessel containing 10% palladium on carbon (4 g) which had been wetted with toluene (30 mL). The mixture was placed under hydrogen pressure (30 psi; 2.0×105 Pa). After 18.5 hours analysis by thin layer chromatography indicated that the reaction was not complete. Catalyst (0.5 g) was added and the hydrogenation was continued for an additional 4 hours. The reaction mixture was filtered through a layer of Celite® filter aid and a glass wool filter pad. The filter cake was rinsed with a mixture of isopropanol and methanol. The filtrate was concentrated under reduced pressure to provide tert-butyl 2-(2-aminoethoxy)ethylcarbamate.
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three
[Compound]
Name
Catalyst
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH2:5][O:6][CH2:7][CH2:8][NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[N+]=[N-].C1(C)C=CC=CC=1>CO.[Pd]>[NH2:1][CH2:4][CH2:5][O:6][CH2:7][CH2:8][NH:9][C:10](=[O:16])[O:11][C:12]([CH3:14])([CH3:13])[CH3:15]

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
N(=[N+]=[N-])CCOCCNC(OC(C)(C)C)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Catalyst
Quantity
0.5 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the hydrogenation was continued for an additional 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a layer of Celite®
FILTRATION
Type
FILTRATION
Details
filter aid
FILTRATION
Type
FILTRATION
Details
a glass wool filter pad
WASH
Type
WASH
Details
The filter cake was rinsed with a mixture of isopropanol and methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
18.5 h
Name
Type
product
Smiles
NCCOCCNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.